
1-(10-Methylundecyl)-3-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-Methylundecyl)-3-phenoxybenzene is an organic compound characterized by a phenoxybenzene core with a 10-methylundecyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Methylundecyl)-3-phenoxybenzene typically involves the alkylation of phenoxybenzene with 10-methylundecyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(10-Methylundecyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: Reduction reactions can convert the phenoxy group to a phenol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1-(10-Methylundecyl)-3-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to enhance transdermal permeation.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 1-(10-Methylundecyl)-3-phenoxybenzene involves its interaction with biological membranes, enhancing the permeability of the skin or other tissues. This is achieved through the disruption of lipid bilayers, facilitating the transport of other molecules across the membrane. The molecular targets and pathways involved include the lipid components of cell membranes and associated proteins.
Vergleich Mit ähnlichen Verbindungen
4-(10-Methylundecyl)phenol: Shares a similar alkyl chain but differs in the position of the phenoxy group.
N-(10-Hydroxy-10-methylundecyl)acetamide: Contains a similar alkyl chain but has different functional groups.
Uniqueness: 1-(10-Methylundecyl)-3-phenoxybenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to enhance transdermal permeation sets it apart from other similar compounds, making it valuable in pharmaceutical and cosmetic applications.
Eigenschaften
CAS-Nummer |
68039-01-0 |
|---|---|
Molekularformel |
C24H34O |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
1-(10-methylundecyl)-3-phenoxybenzene |
InChI |
InChI=1S/C24H34O/c1-21(2)14-9-6-4-3-5-7-10-15-22-16-13-19-24(20-22)25-23-17-11-8-12-18-23/h8,11-13,16-21H,3-7,9-10,14-15H2,1-2H3 |
InChI-Schlüssel |
RSSGZIQBGCIYSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


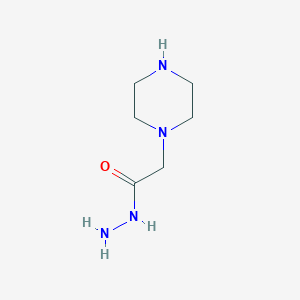
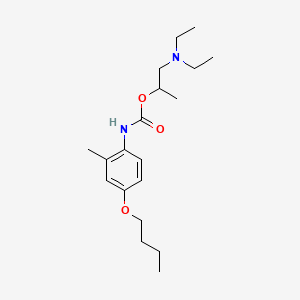
![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)

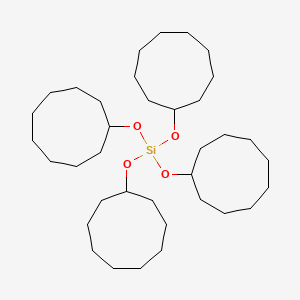
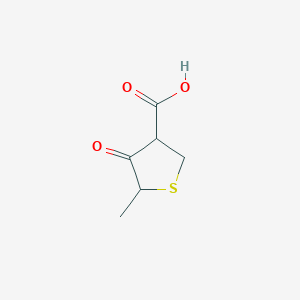
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
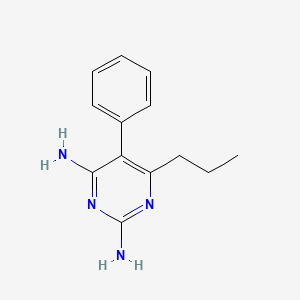
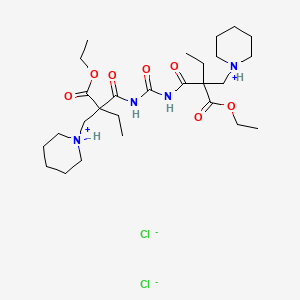

![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
